molecular formula C18H35N3O3 B7915583 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915583
M. Wt: 341.5 g/mol
InChI Key: ACKXXGDIJODERQ-LOACHALJSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which allows it to engage in a variety of chemical reactions and interactions.

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through a series of organic reactions that involve the formation of peptide bonds and the introduction of functional groups. The synthesis typically begins with the preparation of the piperidine derivative, which is then reacted with the appropriate amino acid derivative to form the desired compound. Reaction conditions often include the use of protecting groups to ensure selectivity and yield, as well as the use of specific solvents and catalysts to facilitate the reactions.

Industrial Production Methods:

In industrial settings, the production of this compound may involve scale-up procedures that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as the use of automated systems to monitor and control the process. Purification steps, such as crystallization, filtration, and chromatography, are also critical to obtain the final product in a pure form.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to remove oxygen-containing groups or to add hydrogen atoms, often using reducing agents.

  • Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another, typically through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, dichloromethane, acetonitrile.

  • Catalysts: Palladium on carbon, platinum.

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while reduction could result in an amine or alcohol derivative. Substitution reactions could produce a wide range of derivatives depending on the functional groups involved.

Scientific Research Applications

  • Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: It may be used as a tool for studying enzyme activity or as a ligand for receptor binding studies.

  • Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, it might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The specific pathways involved depend on the structure of the compound and its functional groups, which determine its affinity and specificity for different targets.

Comparison with Similar Compounds

Comparing this compound with other similar compounds highlights its unique features:

  • Structural Analogues: Compounds with similar structures, such as those containing piperidine or amino acid derivatives, may have similar reactivity and applications.

  • Functional Group Variations: Variations in functional groups can lead to differences in reactivity, selectivity, and biological activity. For example, altering the amino acid derivative or the protecting groups can result in compounds with different properties.

  • List of Similar Compounds: Similar compounds might include other peptide-based molecules, piperidine derivatives, and carbamate esters.

Overall, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a versatile compound with a wide range of potential applications in various scientific fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable tool for researchers and industry professionals.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)11-14-9-8-10-21(12-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXXGDIJODERQ-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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